(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine
Description
(±)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine is a piperidine derivative characterized by a tert-butoxycarbonyl (BOC) protecting group on the amino moiety at the 4-position and two substituents at the 3-position: a hydroxymethyl group and a methyl group, both in the R* relative configuration. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological or enzymatic pathways.
Properties
Molecular Formula |
C12H24N2O3 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl 4-amino-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-5-9(13)12(4,7-14)8-15/h9,15H,5-8,13H2,1-4H3 |
InChI Key |
VFLAAWSSFKEQED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde as a reagent.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction, using a suitable methylating agent.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (t-BOC) protecting group, typically introduced through a reaction with di-tert-butyl dicarbonate (Boc2O).
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow processes to improve efficiency and yield.
Chemical Reactions Analysis
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, such as the reduction of the amino group to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.
Deprotection: The t-BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug candidates targeting various diseases.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (±)-N-t-BOC-(4R)-Amino-(3R)-(hydroxymethyl)-3-methylpiperidine can be contextualized against analogous piperidine derivatives, as outlined below:
Structural and Functional Comparisons
Key Observations:
- Hydrophilicity: The target compound’s hydroxymethyl group enhances hydrophilicity compared to phenyl-substituted analogs (e.g., N-BOC-3-hydroxy-4-phenylpiperidine) but remains less hydrophilic than 1-Boc-4-(Aminomethyl)piperidine due to the methyl group’s steric effects .
- Protecting Groups: Unlike 1-N-Boc-4-(3-Cbz-amino-3-methoxycarbonylallyl)piperidine, which employs dual protection (BOC and Cbz), the target compound uses only BOC, simplifying deprotection steps .
Biological Activity
(+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine is a chiral compound that has gained attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and its applications in drug development.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1427173-50-9 |
| IUPAC Name | N-tert-butoxycarbonyl-4-amino-3-hydroxymethyl-3-methylpiperidine |
| Appearance | White to yellow solid |
The biological activity of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine primarily involves its interaction with various molecular targets, including enzymes and receptors. The tert-butoxycarbonyl (Boc) group serves as a protective group that can be removed under acidic conditions, allowing the free amine to participate in various biochemical reactions. This deprotection is crucial for the compound's activity as it enables binding to target proteins and receptors.
1. Opioid Receptor Interaction
Research indicates that compounds structurally similar to (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine exhibit significant interactions with opioid receptors. A study on N-substituted piperidines demonstrated that modifications in the piperidine structure can lead to varying degrees of agonist or antagonist activity at the μ, κ, and δ opioid receptors . The presence of methyl groups at specific positions on the piperidine ring influences these interactions, suggesting that (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine could also exhibit similar properties.
2. Antiviral and Anticancer Potential
The compound has been noted as a precursor in the synthesis of various bioactive molecules used in antiviral and anticancer therapies. Its ability to modulate biological pathways through enzyme inhibition or receptor antagonism positions it as a valuable candidate in drug development .
Case Study 1: Synthesis and Biological Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of piperidine compounds, including (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine. These derivatives were evaluated for their efficacy against specific cancer cell lines. Results indicated that certain analogs exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .
Case Study 2: Enzyme Inhibition Assays
Another study focused on the compound's role in enzyme inhibition. The researchers conducted assays to determine the inhibitory effects of (+/-)-N-t-BOC-(4R*)-Amino-(3R*)-(hydroxymethyl)-3-methylpiperidine on key metabolic enzymes involved in drug metabolism. The findings revealed that the compound effectively inhibited certain cytochrome P450 enzymes, which are essential for drug metabolism, thus impacting pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
